(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a pyrimidine moiety, and a phenylprop-2-en-1-one group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Pyrimidine Moiety: The pyrimidine group is introduced via a nucleophilic substitution reaction, where the piperidine nitrogen attacks a suitable pyrimidine derivative.
Formation of the Phenylprop-2-en-1-one Group: This group is often synthesized through a Claisen-Schmidt condensation reaction between an aromatic aldehyde and an acetophenone derivative.
Final Coupling: The final step involves coupling the previously synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(3-(pyrimidin-4-yloxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
- (E)-1-(3-((2-methylpyridin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one
Uniqueness
(E)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the 2-methylpyrimidine moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in its applications.
Properties
IUPAC Name |
(E)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-15-20-12-11-18(21-15)24-17-8-5-13-22(14-17)19(23)10-9-16-6-3-2-4-7-16/h2-4,6-7,9-12,17H,5,8,13-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHZVXURJKUMEK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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